Acalisib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

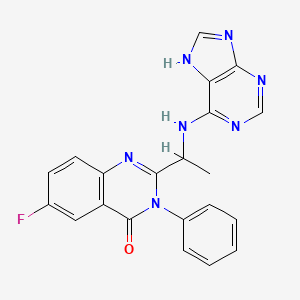

Acalisib is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro group, a phenyl group, and a purinylaminoethyl side chain. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acalisib typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated quinazolinone intermediate.

Addition of the Purinylaminoethyl Side Chain: The final step involves the nucleophilic substitution of the quinazolinone intermediate with a purinylaminoethyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acalisib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

Oxidation: Quinazolinone N-oxides.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Acalisib has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and phosphatases.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of Acalisib involves its interaction with specific molecular targets, such as kinases and phosphatases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone: Similar structure but with a propyl side chain instead of an ethyl side chain.

6-chloro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one: Similar structure but with a chloro group instead of a fluoro group.

6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]pyrido[2,3-d]pyrimidin-4-one: Similar structure but with a pyrido[2,3-d]pyrimidinone core instead of a quinazolinone core.

Uniqueness

Acalisib is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the fluoro group enhances its stability and lipophilicity, while the purinylaminoethyl side chain contributes to its ability to interact with biological targets.

Biologische Aktivität

Acalisib (GS-9820) is a second-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), primarily investigated for its therapeutic potential in treating various lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling and T-cell activation. By blocking this pathway, this compound prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger involved in cellular proliferation and survival. This inhibition leads to:

- Reduced B-cell proliferation : this compound's action on PI3Kδ is vital for B-cell differentiation and function.

- Immunomodulatory effects : The compound affects T-cell responses and cytokine production, influencing overall immune system activity .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably a Phase 1b study focusing on patients with relapsed/refractory lymphoid malignancies. Key findings from this study include:

- Overall Response Rate (ORR) : The study reported an ORR of 42.1% across all dose cohorts, with partial responses observed in various patient groups.

- Dose Escalation : Patients received escalating doses of this compound (50 mg to 400 mg twice daily), with the highest response rates noted at the 400 mg dose level, particularly in CLL patients (53.3% ORR) compared to NHL patients (28.6% ORR) .

- Progression-Free Survival (PFS) : The median PFS for patients treated with 400 mg was estimated at 8.2 months, with notable differences between CLL and NHL subgroups .

Summary of Clinical Trial Results

| Parameter | Value |

|---|---|

| Overall Response Rate (ORR) | 42.1% |

| CLL ORR | 53.3% |

| NHL ORR | 28.6% |

| Median PFS | 8.2 months |

Safety Profile

The safety assessment of this compound revealed a spectrum of adverse events (AEs), primarily related to infectious and immune-mediated toxicities:

- Common AEs : Included pneumonia, respiratory failure, and liver enzyme elevations.

- Serious AEs : Notably, there were instances of grade 5 leukoencephalopathy and other serious reactions leading to treatment discontinuation.

- Management of Toxicities : Dose interruptions were effective in managing elevated liver enzymes, with most cases resolving upon re-evaluation .

Case Studies

Several case studies have illustrated the clinical application and outcomes associated with this compound treatment:

-

Case Study in CLL :

- Patient Profile : An elderly patient with refractory CLL received this compound at the maximum tolerated dose.

- Outcome : Achieved a partial response after three months of treatment, highlighting the drug's potential in difficult-to-treat populations.

- Combination Therapy Exploration :

Eigenschaften

IUPAC Name |

6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCINCLJNAXZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.